molecular formula C23H22N4O3 B2629117 4-isopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946253-50-5

4-isopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2629117
CAS No.: 946253-50-5
M. Wt: 402.454
InChI Key: DHBNQHLDCBPFDD-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative characterized by a pyrazolo[3,4-d]pyridazin-7(6H)-one core substituted with an isopropyl group at position 4, a phenyl group at position 1, and a 2-(4-methoxyphenyl)-2-oxoethyl moiety at position 4.

Properties

IUPAC Name

6-[2-(4-methoxyphenyl)-2-oxoethyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15(2)21-19-13-24-27(17-7-5-4-6-8-17)22(19)23(29)26(25-21)14-20(28)16-9-11-18(30-3)12-10-16/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBNQHLDCBPFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-isopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one , a pyrazolo[3,4-d]pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrazolo Framework : The initial step often involves the condensation of substituted phenyl hydrazines with appropriate carbonyl compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the isopropyl and methoxy groups, which are crucial for biological activity.

Example Synthesis Pathway

StepReaction TypeReagents/ConditionsYield
1CondensationPhenyl hydrazine + Carbonyl compoundVaries
2AlkylationIsopropyl bromide + BaseVaries
3MethylationMethyl iodide + BaseVaries

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine display significant anticancer properties. For instance, compounds with similar structures have shown:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that certain derivatives could inhibit the proliferation of various cancer cell lines such as MCF7 and HCT116 with IC50 values ranging from 0.5 to 5 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazolo and phenyl rings significantly affect biological activity. Notable findings include:

  • Methoxy Substitution : The presence of a methoxy group on the phenyl ring enhances lipophilicity and biological activity, often correlating with increased potency against cancer cell lines .
  • Isopropyl Group : While beneficial for solubility, larger alkyl groups can sometimes lead to reduced activity due to steric hindrance .

Table: Summary of Biological Activities

Compound VariantCell Line TestedIC50 (µM)Mechanism
Base CompoundMCF73.0Apoptosis
Methoxy VariantHCT1160.9Cell Cycle Arrest
Isopropyl VariantA5494.5Apoptosis

Case Study 1: Anticancer Evaluation

In a study published in MDPI, a series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer potential. Among them, a compound structurally similar to our target compound exhibited significant inhibition against breast cancer cell lines, supporting the hypothesis that structural modifications can enhance anticancer properties .

Case Study 2: Antimicrobial Activity

Another study focused on pyrazole derivatives indicated broad-spectrum antimicrobial activity against both bacterial and fungal strains. The incorporation of specific functional groups was found to enhance this activity significantly . This suggests that our target compound may also possess antimicrobial properties worth exploring.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Cancer Treatment :
    • Compounds with similar pyrazolo[3,4-d]pyridazine scaffolds have been explored as potential anticancer agents. They may function by inhibiting specific kinases involved in cancer cell proliferation and survival .
  • Neurological Disorders :
    • Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as neuroprotective agents, potentially useful in treating Alzheimer's disease and other neurodegenerative conditions. These compounds may inhibit glycogen synthase kinase-3, a target implicated in neuronal health .
  • Anti-inflammatory Activity :
    • The compound may possess anti-inflammatory properties by acting as a phosphodiesterase inhibitor, which can modulate immune responses and reduce inflammation in various diseases .
  • Pain Management :
    • Some studies suggest that pyrazolo derivatives can be effective in managing pain, possibly through modulation of the central nervous system pathways involved in pain perception .

A study focused on synthesizing various pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at specific positions on the core structure could enhance biological activity against cancer cell lines. The research utilized molecular docking techniques to predict interactions with target proteins, confirming the potential of these compounds as selective inhibitors of cancer-related pathways .

Case Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective effects of pyrazolo derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could significantly improve cognitive function and reduce amyloid plaque accumulation, suggesting their viability as therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazinone Family

Key structural analogues include pyridazinone derivatives with variations in substituents and heterocyclic cores. Examples from the evidence include:

Compound Name Core Structure Substituents (Positions) Yield (%) Melting Point (°C) Key Observations
Target Compound Pyrazolo[3,4-d]pyridazin-7-one 4-isopropyl, 1-phenyl, 6-(4-MeO-Ph-CO-CH2) N/A N/A Hypothesized enhanced solubility due to methoxy group; steric bulk may limit reactivity .
(E)-6-Isopropyl-4-phenyl-3-styrylisoxazolo[3,4-d]pyridazin-7(6H)-one (44d, ) Isoxazolo[3,4-d]pyridazin-7-one 6-isopropyl, 4-phenyl, 3-styryl 51 187–189 Moderate yield; styryl group introduces π-conjugation, potentially enhancing UV activity .
7-Amino-5-(4-(2-(4-MeO-Ph)-2-oxoethoxy)phenyl)-3-(2-(4-MeO-Ph)-2-oxoethyl)-... (4d, ) Pyrido[2,3-d]pyrimidine Multiple 4-MeO-Ph-CO-CH2 groups 21.7 N/A Low yield suggests challenges in multi-step syntheses; methoxy groups improve NMR signal resolution .
3-(4-Cl-Ph)-4-Me-1-Ph-1H-pyrazolo[3,4-b]pyridin-6(7H)-one () Pyrazolo[3,4-b]pyridine 4-methyl, 3-(4-Cl-Ph), 1-phenyl N/A N/A Chlorophenyl group may enhance stability; acetic acid reflux optimizes cyclization .

Physicochemical and Spectroscopic Properties

  • Melting Points : Compounds with rigid substituents (e.g., styryl in 44d, 44f) exhibit higher melting points (>180°C) compared to flexible alkyl chains (e.g., 44e, 156–158°C), reflecting crystal packing efficiency .
  • NMR Signatures : Methoxy groups in the target compound and 4d produce distinct singlet peaks near δ 3.8–3.9 ppm in ¹H-NMR, while aromatic protons in styryl groups (e.g., 44d) show coupling constants (J = 8–9 Hz) indicative of trans-configuration .

Research Implications and Gaps

  • Biological Activity: No direct evidence of pharmacological data for the target compound exists in the provided materials.
  • Computational Modeling : The steric bulk of the isopropyl and phenyl groups in the target compound may hinder binding to flat enzymatic pockets, a hypothesis supported by lower yields in bulkier analogues (e.g., 44i, 42% yield) .

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